![molecular formula C6H12Cl2N4 B2951044 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride CAS No. 2375268-03-2](/img/structure/B2951044.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride” is a chemical compound that is related to Sitagliptin Phosphate . It is also related to a compound known as 3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1, 2, 4]triazolo [4,3- a ]pyrazine .
Synthesis Analysis
The synthesis of this compound involves several chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . A small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines has been created using these methods .Molecular Structure Analysis
The structure of the compound was determined through a sequence of spectral analysis, including 1 H-NMR, 13 C-NMR, IR, and HRMS .Chemical Reactions Analysis
The compound has been used in the synthesis of a precursor compound; 3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1, 2, 4]triazolo [4,3- a ]pyrazine . It has also been used in the creation of a small molecule library of triazolopyrazines .Physical And Chemical Properties Analysis
The compound is a yellow crystalline powder with a melting point of 82–84°C . More detailed physical and chemical properties are not available in the resources.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Building Blocks
The core structure of EN300-7440263 serves as a privileged motif in medicinal chemistry, providing a versatile foundation for the development of therapeutic agents . Its triazole and piperazine elements are particularly impactful, offering a platform for further derivatization to discover novel receptor agonists and antagonists .
Neurokinin-3 (NK-3) Receptor Antagonists
EN300-7440263 derivatives have been identified as selective NK-3 receptor antagonists. These compounds show promise for therapeutic treatments in NK-3 receptor-mediated disorders, which could include conditions like depression, anxiety, and other neuropsychiatric disorders .
Fluorinated Compound Synthesis
The compound’s structure allows for the synthesis of fluorinated derivatives, which are valuable in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity .
Heterocyclic Compound Library
EN300-7440263 is used to create focused small molecule libraries of heterocyclic compounds. These libraries are essential for screening potential drug candidates and understanding structure-activity relationships .
Chemical Probes for Biochemical Mechanisms
As a small organic framework, EN300-7440263 can act as a chemical probe, helping to illuminate biochemical mechanisms. This is crucial for the study of cellular processes and the identification of therapeutic targets .
Synthetic Chemistry
The compound provides quick and multigram access to target derivatives starting from commercially available nonexpensive reagents. This facilitates the creation of a variety of substituents in position 3 of the condensed system, which is significant for synthetic chemistry applications .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .
Mode of Action
It is known that the compound is part of a class of molecules that have been developed as building blocks for medicinal chemistry . These molecules are designed to interact with various targets in the body, leading to changes in cellular function or signaling pathways.
Biochemical Pathways
Given the compound’s structure and its classification as a “privileged motif”, it is likely that it interacts with multiple biochemical pathways, potentially leading to a variety of downstream effects .
Result of Action
As a member of a focused small molecule library, it is likely that the compound has the potential for a wide range of effects depending on the specific targets it interacts with .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-2-10-6(3-5)8-4-9-10;;/h4-5H,1-3,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBZOWJEZIMSPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)CC1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine;dihydrochloride | |
CAS RN |
2375268-03-2 |
Source
|
Record name | 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-7-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.